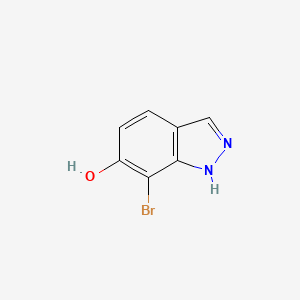

7-bromo-1H-indazol-6-ol

Description

BenchChem offers high-quality 7-bromo-1H-indazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-1H-indazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-6-5(11)2-1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGURCNORFYROIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606599 | |

| Record name | 7-Bromo-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705927-37-3 | |

| Record name | 7-Bromo-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-1H-indazole: Structure, Properties, and Synthetic Utility

A Note to the Researcher: This guide focuses on the chemical properties, structure, and applications of 7-bromo-1H-indazole. Initial inquiries for the specific derivative, 7-bromo-1H-indazol-6-ol, did not yield sufficient public data for a comprehensive technical overview, suggesting it may be a novel or less-characterized compound. Consequently, this document centers on the well-documented and structurally significant parent compound, 7-bromo-1H-indazole. The principles, protocols, and applications discussed herein provide a foundational understanding relevant to its hydroxylated analog and the broader class of substituted indazoles.

Introduction and Scientific Context

Indazoles are a class of heterocyclic aromatic organic compounds characterized by a bicyclic structure composed of a fused benzene and pyrazole ring.[1][2] This scaffold is of significant interest in medicinal chemistry, often acting as a bioisostere for indoles or phenols, and is a privileged structure found in numerous kinase inhibitors.[3][4] The 1H-indazole tautomer, in particular, exhibits a wide array of biological activities and serves as a versatile synthetic intermediate.[1]

7-bromo-1H-indazole, the subject of this guide, is a key building block in synthetic organic chemistry. The strategic placement of the bromine atom at the 7-position allows for further functionalization through various cross-coupling reactions, making it a valuable precursor for creating diverse molecular libraries. Its derivatives have been investigated for a range of therapeutic applications, including as anticancer agents and antivirals.[5][6][7][8] For instance, substituted 7-bromo-1H-indazoles are crucial intermediates in the synthesis of complex molecules like the HIV-1 capsid inhibitor, Lenacapavir.[5][6][8]

This guide provides an in-depth look at the fundamental chemical properties, structural features, and a validated synthesis protocol for 7-bromo-1H-indazole, offering insights for researchers in drug discovery and chemical development.

Molecular Structure and Physicochemical Properties

The structure of 7-bromo-1H-indazole features a bromine atom on the benzene ring adjacent to the nitrogen at position 1 of the pyrazole ring. This substitution pattern influences the molecule's electronic properties and reactivity.

Structural Representation

The chemical structure can be represented in multiple ways, each offering a different level of detail.

Caption: 2D structure of 7-bromo-1H-indazole.

Core Physicochemical Data

The essential physicochemical properties of 7-bromo-1H-indazole are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 53857-58-2 | [9][10][11] |

| Molecular Formula | C₇H₅BrN₂ | [9][10][11] |

| Molecular Weight | 197.03 g/mol | [9][10][12] |

| Appearance | Powder / Beige solid | [9][11] |

| Melting Point | 126-130 °C | [9] |

| SMILES String | Brc1cccc2cn[nH]c12 | [9] |

| InChI Key | KMHHWCPTROQUFM-UHFFFAOYSA-N | [9] |

Synthesis Protocol: Sandmeyer-Type Reaction

One common and reliable method for the synthesis of 7-bromo-1H-indazole is a Sandmeyer-type reaction starting from 7-amino-1H-indazole. This classic transformation is a cornerstone of aromatic chemistry for the conversion of an amino group into a halide.

Synthesis Workflow

The overall workflow involves diazotization of the starting amine followed by substitution with bromide.

Caption: Workflow for the synthesis of 7-bromo-1H-indazole.

Step-by-Step Experimental Procedure

This protocol is adapted from established literature procedures.[11]

Materials:

-

7-aminoindazole

-

Concentrated hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Cuprous bromide (CuBr)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Protocol:

-

Preparation of Amine Salt Solution:

-

In a suitable reaction vessel, dissolve 7-aminoindazole (e.g., 3.45 g, 25.9 mmol) in concentrated hydrobromic acid (25 mL).[11]

-

Dilute the solution with water (8.5 mL) and cool the mixture to -10 °C using an appropriate cooling bath (e.g., ice-salt).[11]

-

Causality: The formation of the hydrobromide salt of the amine increases its solubility in the aqueous acidic medium. Low temperatures are critical to ensure the stability of the diazonium salt formed in the next step.

-

-

Diazotization:

-

In a separate beaker, prepare a solution of sodium nitrite (e.g., 755 mg, 10.9 mmol) in water (11.5 mL) and cool it.[11]

-

Slowly add this cold sodium nitrite solution to the amine salt solution, maintaining the temperature below -5 °C.[11]

-

Subsequently, add solid sodium nitrite (e.g., 1.14 g, 16.5 mmol) in portions to complete the reaction.[11]

-

Stir the reaction mixture at -5 °C for 15 minutes.[11]

-

Causality: The reaction of the primary amine with nitrous acid (generated in situ from NaNO₂ and HBr) forms an unstable diazonium salt. The slow, portion-wise addition and strict temperature control prevent decomposition and unwanted side reactions.

-

-

Copper-Catalyzed Bromination (Sandmeyer Reaction):

-

Prepare a solution of cuprous bromide (e.g., 3.94 g, 27.5 mmol) in concentrated hydrobromic acid (11.5 mL) and cool it.[11]

-

Add this CuBr solution dropwise to the diazonium salt solution over 15 minutes.[11]

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.[11]

-

Causality: Cuprous bromide catalyzes the substitution of the diazonium group with a bromide ion. The nitrogen gas (N₂) evolved during this step is an excellent leaving group, driving the reaction to completion.

-

-

Workup and Extraction:

-

Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the evolution of gas ceases.[11]

-

Dilute the neutralized mixture with water (50 mL) and filter any solids, washing the filter cake with ethyl acetate.[11]

-

Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer multiple times with ethyl acetate (e.g., 3 x 200 mL).[11]

-

Causality: Neutralization quenches the acid and prepares the mixture for extraction. Ethyl acetate is a suitable organic solvent to extract the desired product from the aqueous phase.

-

-

Purification:

-

Combine all the organic extracts and dry them over anhydrous sodium sulfate.[11]

-

Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude 7-bromo-1H-indazole.[11] Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Applications in Research and Drug Development

The indazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. 7-bromo-1H-indazole leverages this by providing a convenient handle for synthetic elaboration.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge region" of the kinase ATP-binding site. The N-H and pyrazolic nitrogen of the indazole ring are excellent hydrogen bond donors and acceptors, respectively, mimicking the interactions of the adenine portion of ATP.[3][4][13] The bromo-substituent at the 7-position serves as a synthetic vector, allowing for the introduction of larger side chains that can occupy adjacent pockets to enhance potency and selectivity.[13]

Caption: Role of the 7-bromo-1H-indazole scaffold in kinase inhibitor design.

Intermediate in Complex Syntheses

7-bromo-1H-indazole and its derivatives are valuable intermediates. For example, 7-bromo-4-chloro-1H-indazol-3-amine is a key fragment for the synthesis of Lenacapavir, a first-in-class HIV-1 capsid inhibitor.[5][8] The synthesis demonstrates the utility of the brominated indazole core in constructing complex, biologically active molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 7-bromo-1H-indazole.

-

Hazard Identification: It is classified as harmful if swallowed.[12][14] It may also cause skin and eye irritation.[12][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid dust formation and inhalation.[15] Avoid contact with skin, eyes, and clothing.[16]

-

Storage: Store in a cool, dry place in a tightly sealed container.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[14][15][16]

References

-

LookChem. (n.d.). 7-Bromo-1H-indazole Safety Data Sheets(SDS). Retrieved from [Link]

-

CP Lab Safety. (n.d.). 7-Bromo-6-methoxy-1H-indazole, 95% Purity, C8H7BrN2O, 100 mg. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-1H-indazole. Retrieved from [Link]

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Retrieved from [Link]

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

-

Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (n.d.). ResearchGate. Retrieved from [Link]

-

Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5839-5851. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-7-fluoro-5-iodo-1H-indazole. Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

-

Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... (n.d.). ResearchGate. Retrieved from [Link]

-

Sim, T., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(7), 577-582. Retrieved from [Link]

-

Singh, V., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1435-1454. Retrieved from [Link]

-

Sura, W., et al. (2022). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole in breast cancer cell lines. BMC Cancer, 22, 1100. Retrieved from [Link]

-

Sim, T., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 4-Bromo-1H-indazole CAS#: 186407-74-9 [m.chemicalbook.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. 7-ブロモ-1H-インダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 53857-58-2|7-Bromo-1H-indazole|BLD Pharm [bldpharm.com]

- 11. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 12. 7-Bromo-1H-indazole | C7H5BrN2 | CID 20323899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lookchem.com [lookchem.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 7-bromo-1H-indazol-6-ol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of biologically active compounds. Its unique bicyclic system, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets. This guide focuses on a specific, yet potentially significant derivative: 7-bromo-1H-indazol-6-ol. While this compound is not widely cataloged, its structural motifs—a bromine atom at the 7-position and a hydroxyl group at the 6-position—suggest a rich potential for derivatization and biological activity. This document serves as a comprehensive technical resource, providing insights into its chemical properties, a plausible synthetic pathway, predicted spectroscopic data, and a discussion of its potential applications in drug discovery, all grounded in established chemical principles and data from analogous structures.

Core Compound Identification

The parent compound, 7-bromo-1H-indazole , is well-documented with the following identifiers:

Based on the structure of 7-bromo-1H-indazol-6-ol, we can calculate its fundamental properties:

| Property | Value |

| Molecular Formula | C₇H₅BrN₂O |

| Calculated Molecular Weight | 213.03 g/mol |

| IUPAC Name | 7-bromo-1H-indazol-6-ol |

Proposed Synthesis of 7-bromo-1H-indazol-6-ol

The synthesis of 7-bromo-1H-indazol-6-ol can be strategically approached from a more readily available precursor, 7-bromo-6-methoxy-1H-indazole. The final and critical step in this proposed pathway is the demethylation of the methoxy group to yield the desired hydroxyl functionality. This is a common and well-established transformation in organic synthesis.[2]

Synthetic Workflow

The proposed synthetic route is a multi-step process, which is outlined in the diagram below. The causality behind this experimental design lies in the strategic introduction of the required functional groups and the formation of the indazole ring system, followed by the deprotection of the hydroxyl group.

Caption: Proposed synthetic workflow for 7-bromo-1H-indazol-6-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on established chemical transformations. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of 2-Bromo-3-methyl-6-nitroaniline

-

To a stirred solution of 2-bromo-3-methylaniline in concentrated sulfuric acid, cooled to 0°C, add a solution of nitric acid in sulfuric acid dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, stir the mixture at 0°C for 2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Filter the resulting precipitate, wash with water, and dry to yield 2-bromo-3-methyl-6-nitroaniline.

Step 2: Synthesis of 7-Bromo-6-methyl-1H-indazole

-

Dissolve 2-bromo-3-methyl-6-nitroaniline in a mixture of concentrated hydrochloric acid and water and cool to 0°C.

-

Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.

-

Stir the mixture for 1 hour at 0°C.

-

Add a solution of stannous chloride in concentrated hydrochloric acid dropwise to the diazonium salt solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Neutralize the mixture with sodium hydroxide and extract with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain 7-bromo-6-methyl-1H-indazole.

Step 3: Synthesis of 7-Bromo-1H-indazole-6-carbaldehyde

-

To a solution of 7-bromo-6-methyl-1H-indazole in a suitable solvent such as dichloromethane, add activated manganese dioxide.

-

Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC.

-

Filter the reaction mixture through a pad of celite and wash with dichloromethane.

-

Concentrate the filtrate under reduced pressure to yield 7-bromo-1H-indazole-6-carbaldehyde.

Step 4: Synthesis of 7-Bromo-1H-indazol-6-yl formate

-

Dissolve 7-bromo-1H-indazole-6-carbaldehyde in a chlorinated solvent like dichloromethane.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give 7-bromo-1H-indazol-6-yl formate.

Step 5: Synthesis of 7-bromo-1H-indazol-6-ol

-

To a solution of 7-bromo-1H-indazol-6-yl formate in methanol, add an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature for 2-4 hours.

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 7-bromo-1H-indazol-6-ol.

Spectroscopic Characterization (Predicted)

The structural elucidation of 7-bromo-1H-indazol-6-ol would rely on a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydroxyl and amine groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | NH |

| ~9.5 | s | 1H | OH |

| ~8.0 | s | 1H | H-3 |

| ~7.5 | d, J ≈ 8.5 Hz | 1H | H-4 |

| ~7.0 | d, J ≈ 8.5 Hz | 1H | H-5 |

Note: Chemical shifts are highly dependent on the solvent used. The NH and OH protons are exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-6 |

| ~140 | C-7a |

| ~135 | C-3 |

| ~125 | C-5 |

| ~120 | C-3a |

| ~115 | C-4 |

| ~100 | C-7 |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information on the isotopic pattern due to the presence of bromine.

-

Expected [M]⁺: m/z 212 and 214 in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₇H₅⁷⁹BrN₂O⁺: [M+H]⁺ = 212.9667.

Potential Applications in Drug Discovery

The indazole core is a well-established pharmacophore with a broad range of biological activities.[3][4][5] The introduction of a bromine atom and a hydroxyl group at the 7- and 6-positions, respectively, opens up avenues for further functionalization and modulation of its pharmacological profile.

Kinase Inhibition

Many indazole derivatives are known to be potent kinase inhibitors.[4] The NH group of the indazole ring can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP. The 6-hydroxyl group could also form crucial hydrogen bonds with the target protein, while the 7-bromo substituent can be exploited for further structural modifications to enhance potency and selectivity.

Anti-inflammatory and Analgesic Activity

Indazole derivatives have shown significant anti-inflammatory and analgesic properties.[6] The mechanism of action is often linked to the inhibition of enzymes like cyclooxygenase (COX). The substitution pattern of 7-bromo-1H-indazol-6-ol could be explored for its potential to modulate inflammatory pathways.

Antimicrobial and Antiprotozoal Agents

The indazole scaffold has been incorporated into compounds with notable antimicrobial and antiprotozoal activities.[3][7] The lipophilicity and electronic properties conferred by the bromine atom, combined with the hydrogen-bonding capability of the hydroxyl group, make 7-bromo-1H-indazol-6-ol an interesting candidate for screening against various pathogens.

Logical Relationship for Drug Discovery Potential

Caption: Relationship between the structure of 7-bromo-1H-indazol-6-ol and its potential biological activities.

Conclusion

7-bromo-1H-indazol-6-ol represents a promising yet underexplored molecule in the vast landscape of heterocyclic chemistry. While its definitive identification through a CAS number is currently elusive, this guide provides a robust framework for its synthesis, characterization, and potential applications based on sound chemical principles and extensive data from related compounds. The strategic placement of the bromo and hydroxyl functionalities on the indazole scaffold makes it a highly attractive target for medicinal chemists and drug discovery professionals. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

Sources

- 1. 7-Bromo-1H-indazole 97 53857-58-2 [sigmaaldrich.com]

- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Spectroscopic Signature of 7-bromo-1H-indazol-6-ol: A Predictive Technical Guide

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of the novel heterocyclic compound, 7-bromo-1H-indazol-6-ol. In the absence of direct experimental data in publicly accessible literature, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by spectral data from structurally analogous compounds, to forecast the spectroscopic signature of this molecule. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers engaged in the synthesis, identification, and characterization of substituted indazoles, particularly within the context of medicinal chemistry and drug development.

Introduction: The Rationale for Spectroscopic Prediction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities. The targeted functionalization of the indazole ring, as exemplified by 7-bromo-1H-indazol-6-ol, is a key strategy in the development of novel pharmaceutical agents. Accurate structural elucidation is the bedrock of this process, and spectroscopic techniques are the principal tools for achieving this.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 7-bromo-1H-indazol-6-ol are based on the additive effects of the bromo and hydroxyl substituents on the chemical shifts of the parent 1H-indazole core.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR chemical shifts for 7-bromo-1H-indazol-6-ol are summarized in Table 1. The analysis assumes a standard deuterated solvent such as DMSO-d₆, which is capable of solubilizing the polar compound and exchanging with the labile N-H and O-H protons.

Table 1: Predicted ¹H NMR Data for 7-bromo-1H-indazol-6-ol (in DMSO-d₆)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H1 (N-H) | ~13.0 | broad singlet | - | The N-H proton of the indazole ring is acidic and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to be significantly downfield and broadened due to hydrogen bonding and exchange.[1] |

| H3 | ~8.0 | singlet | - | The H3 proton is typically a singlet and its chemical shift is sensitive to the electronic nature of the benzene ring substituents. |

| H4 | ~7.5 | doublet | ~8.5 | The H4 and H5 protons are expected to form an AX spin system. The hydroxyl group at C6 and the bromine at C7 will influence their chemical shifts. |

| H5 | ~7.0 | doublet | ~8.5 | The H5 proton will be upfield relative to H4 due to the influence of the adjacent electron-donating hydroxyl group. |

| OH | ~9.5 | broad singlet | - | The phenolic hydroxyl proton will also be downfield and broad in DMSO-d₆ due to hydrogen bonding. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are presented in Table 2. These predictions are based on known substituent effects on the indazole ring system.[2][3]

Table 2: Predicted ¹³C NMR Data for 7-bromo-1H-indazol-6-ol (in DMSO-d₆)

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 | ~135 | The chemical shift of C3 is a key indicator of the substitution pattern on the indazole ring. |

| C3a | ~122 | A quaternary carbon, its shift is influenced by the fusion of the two rings. |

| C4 | ~118 | The chemical shifts of C4 and C5 are influenced by the substituents at C6 and C7. |

| C5 | ~110 | The electron-donating effect of the hydroxyl group at C6 is expected to shield the C5 carbon, shifting it upfield. |

| C6 | ~150 | The carbon bearing the hydroxyl group will be significantly deshielded and appear far downfield. |

| C7 | ~100 | The carbon attached to the bromine atom will be shielded due to the "heavy atom effect". |

| C7a | ~140 | This quaternary carbon is part of the ring fusion and its chemical shift is influenced by the adjacent nitrogen and bromine-substituted carbon. |

Experimental Considerations for NMR

Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 7-bromo-1H-indazol-6-ol.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse program.

-

A larger number of scans (e.g., 1024-4096) will be required due to the low natural abundance of the ¹³C isotope.

-

Set the spectral width to encompass the full range of expected carbon resonances (e.g., 0-160 ppm).

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the predicted structure.

-

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of 7-bromo-1H-indazol-6-ol using NMR data.

Key expected fragmentation pathways include:

-

Loss of a bromine radical (Br•): This would result in a fragment at m/z 133.

-

Loss of hydrogen cyanide (HCN): A common fragmentation pathway for nitrogen-containing heterocycles, leading to a fragment at m/z 185/187.

-

Loss of carbon monoxide (CO): Following a rearrangement, the loss of CO from the phenolic ring could occur, resulting in a fragment at m/z 184/186.

Experimental Considerations for Mass Spectrometry

Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis:

-

Sample Preparation:

-

Prepare a dilute solution of 7-bromo-1H-indazol-6-ol in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Ensure the mass accuracy is within an acceptable range (typically < 5 ppm).

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

-

The calculated formula should match C₇H₅BrN₂O.

-

If fragmentation data is acquired (e.g., via MS/MS), analyze the fragment ions to further support the proposed structure.

-

Conclusion

This guide has presented a detailed, predictive spectroscopic analysis of 7-bromo-1H-indazol-6-ol. By systematically evaluating the expected outcomes of NMR, IR, and mass spectrometry based on the known effects of its constituent functional groups and data from analogous structures, a comprehensive and scientifically-grounded reference has been established. This predictive framework is intended to be a valuable tool for any researcher working on the synthesis and characterization of this, or structurally related, molecules. The provided experimental protocols offer a standardized approach to acquiring the data needed to verify these predictions and ultimately confirm the structure of 7-bromo-1H-indazol-6-ol.

References

- BenchChem. (2025). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide on the Predicted ¹H and ¹³C NMR Shifts for 3,4-Dichloro-1H-indazole. BenchChem.

- ChemicalBook. (n.d.). 7-bromo-1-methyl-1h-indazole(1000576-59-9) 1 h nmr.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006).

- Elguero, J., Fruchier, A., & Jacquier, R. (1966). ¹³C NMR of indazoles. Magnetic Resonance in Chemistry.

- Wiley-VCH. (2007).

- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

- ResearchGate. (2025, August 9). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Request PDF.

- LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

- BenchChem. (2025). An In-depth Technical Guide on the Predicted ¹H and ¹³C NMR Shifts for 3,4-Dichloro-1H-indazole. BenchChem.

- SpectraBase. (n.d.). 1H-indazol-6-ol - Optional[UV-VIS] - Spectrum.

- Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- MDPI. (2020, August 19). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.

- Wishart, D. S., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- PubChem. (n.d.). 7-Bromo-1H-indazole.

- ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- PubChem. (n.d.). 1H-Indazol-6-amine.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- PubChem. (n.d.). 1H-Indazole.

- MySkinRecipes. (n.d.). 7-Bromo-1H-indazole.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- BenchChem. (2025). Application Notes: Identification of Hydroxyl Groups using Infrared (IR) Spectroscopy. BenchChem.

- Sigma-Aldrich. (n.d.). 7-Bromo-1H-indazole 97 53857-58-2.

- Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS.

- ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... | Download Scientific Diagram.

- PubMed. (n.d.). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles.

- NIST. (n.d.). 1H-Indazole - the NIST WebBook. Retrieved from National Institute of Standards and Technology.

- UCLA. (n.d.). IR Absorption Table.

- BLD Pharm. (n.d.). 53857-58-2|7-Bromo-1H-indazole.

- PubChem. (n.d.). (1H-Indazol-6-yl)methanol.

- NIST. (n.d.). 1H-Indazole - the NIST WebBook. Retrieved from National Institute of Standards and Technology.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Ion fragmentation of small molecules in mass spectrometry. (n.d.).

- Sigma-Aldrich. (n.d.). 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5.

Sources

An In-depth Technical Guide to the Solubility and Stability of 7-bromo-1H-indazol-6-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and chemical stability of 7-bromo-1H-indazol-6-ol. Given the absence of extensive published data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines detailed, field-proven protocols for determining thermodynamic and kinetic solubility, as well as for conducting forced degradation studies in line with regulatory expectations. The methodologies described herein are designed to generate the critical data necessary to support the advancement of 7-bromo-1H-indazol-6-ol from early-stage discovery through to formulation development.

Introduction: The Scientific Imperative

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Derivatives of indazole are integral to many therapeutic agents, acting as kinase inhibitors and serving as versatile building blocks in drug discovery.[4][5] 7-bromo-1H-indazol-6-ol, as a functionalized indazole, represents a promising candidate for further chemical exploration and development.

However, the progression of any compound through the drug development pipeline is fundamentally dependent on its physicochemical properties. Solubility and stability are not mere data points; they are critical determinants of a drug's developability, influencing everything from its absorption and bioavailability to its formulation, storage, and shelf-life.[6][7][8] A poorly soluble compound may fail in vivo due to inadequate exposure, while an unstable molecule can lead to loss of potency and the formation of potentially toxic degradation products.[9][10]

This guide provides the essential experimental workflows to de-risk the development of 7-bromo-1H-indazol-6-ol by enabling the robust characterization of its solubility and stability profiles.

Foundational Physicochemical & Safety Profile

Prior to initiating any experimental work, a baseline understanding of the compound's properties is essential. While extensive experimental data for 7-bromo-1H-indazol-6-ol is not publicly available, certain properties can be calculated, and safety precautions can be inferred from structurally related molecules.

Table 1: Physicochemical Properties of 7-bromo-1H-indazol-6-ol

| Property | Value / Information | Significance |

| Molecular Formula | C₇H₅BrN₂O | Defines the elemental composition. |

| Molecular Weight | 213.03 g/mol | Essential for all concentration and molarity calculations. |

| Appearance | To be determined experimentally (TBD) | A physical descriptor; changes can indicate instability. |

| Melting Point | TBD | An indicator of purity and solid-state stability. |

| pKa | TBD | Predicts ionization state at different pH values, affecting solubility and absorption. |

| LogP | TBD | Measures lipophilicity, which influences solubility and permeability. |

2.1 Critical Safety Considerations

While a specific safety data sheet for 7-bromo-1H-indazol-6-ol is not available, related bromo-indazole compounds are classified with GHS07 pictograms, indicating they can be harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin, eye, and respiratory irritation.[11] Therefore, all handling of 7-bromo-1H-indazol-6-ol should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Solubility Assessment: A Dual-Pronged Approach

Solubility is a cornerstone of drug development. We must differentiate between two key types: thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium saturation point of a compound, which is critical for formulation development. Kinetic solubility, conversely, measures the precipitation of a compound from a supersaturated solution (typically from a DMSO stock) and is more relevant for predicting performance in early-stage in vitro assays.

3.1 Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of 7-bromo-1H-indazol-6-ol, providing a definitive measure of its intrinsic solubility in a given solvent system.

Causality of Experimental Design: The shake-flask method is the gold standard because it allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states. An extended incubation period (24-72 hours) is crucial to ensure this equilibrium is reached, especially for compounds that may have slow dissolution kinetics. Filtering is a critical step to separate the saturated supernatant from any remaining solid material, ensuring the analysis only measures the dissolved compound.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 7-bromo-1H-indazol-6-ol to a series of vials, ensuring a visible amount of solid remains at the bottom.

-

Solvent Addition: Add a precise volume of each test solvent (e.g., Phosphate-Buffered Saline pH 7.4, 0.1 M HCl, Water, Ethanol) to the respective vials.

-

Equilibration: Seal the vials securely and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate for 24-72 hours to allow the system to reach equilibrium.[7]

-

Sampling & Filtration: After equilibration, cease agitation and allow the vials to stand until the undissolved solid has settled. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Construct a standard curve with known concentrations of 7-bromo-1H-indazol-6-ol to ensure accurate quantification.

3.2 Experimental Protocol: Kinetic Solubility (Plate-Based Method)

This high-throughput method is ideal for early discovery, assessing the propensity of a compound to precipitate when diluted from a DMSO stock into an aqueous buffer.

Causality of Experimental Design: Most high-throughput screening (HTS) assays use compounds stored as high-concentration DMSO stocks. This protocol mimics that process. The key is to assess solubility under non-equilibrium conditions, as precipitation can cause artifacts in biological assays. A final DMSO concentration of 1% is standard, as higher concentrations can affect biological targets and solubility.[7]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 7-bromo-1H-indazol-6-ol (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).

-

Dilution: In a 96-well plate, add the stock solution to the aqueous buffer (e.g., PBS, pH 7.4) to reach a target final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (typically ≤1%).[7]

-

Incubation: Seal the plate and incubate at room temperature with gentle shaking for a defined period (e.g., 2 hours and 24 hours) to observe for time-dependent precipitation.

-

Analysis: Determine the amount of compound remaining in solution. This can be done by separating the supernatant from any precipitate via centrifugation and subsequent HPLC analysis, or by using nephelometry to measure turbidity.

3.3 Data Presentation: Solubility Profile

The results should be summarized in a clear, comparative format.

Table 2: Template for Solubility Data of 7-bromo-1H-indazol-6-ol

| Solubility Type | Solvent / Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | PBS, pH 7.4 | 25 | ||

| Thermodynamic | 0.1 M HCl | 25 | ||

| Thermodynamic | Water | 25 | ||

| Kinetic (2 hr) | PBS, pH 7.4 (1% DMSO) | 25 | ||

| Kinetic (24 hr) | PBS, pH 7.4 (1% DMSO) | 25 |

3.4 Workflow Visualization

Caption: Workflow for determining thermodynamic and kinetic solubility.

Chemical Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement and a critical scientific exercise.[8][9][12] By subjecting 7-bromo-1H-indazol-6-ol to conditions more severe than those it would encounter during storage, we can rapidly identify its intrinsic stability, elucidate potential degradation pathways, and develop a stability-indicating analytical method.[8][10]

Causality of Experimental Design: The chosen stress conditions (acid, base, oxidation, heat, light) represent the most common degradation pathways for pharmaceutical compounds.[12] For hydrolysis, using both acid (0.1 M HCl) and base (0.1 M NaOH) covers pH-dependent instability. Hydrogen peroxide (3%) is a standard choice for oxidative stress. Thermal stress is applied to both solid and solution states, as degradation mechanisms can differ. Photostability testing follows ICH Q1B guidelines to simulate exposure to light during manufacturing and storage. A stability-indicating method, typically a gradient HPLC method, is paramount; its purpose is to separate the intact parent compound from all degradation products, ensuring that stability is not overestimated.

4.1 Experimental Protocol: Forced Degradation Studies

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of 7-bromo-1H-indazol-6-ol at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for a defined period.

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[7]

-

Thermal Degradation (Solution): Incubate a vial of the stock solution in an oven at 80°C.

-

Thermal Degradation (Solid): Place a known amount of solid 7-bromo-1H-indazol-6-ol in an oven at 80°C. At each time point, dissolve a portion to the target concentration for analysis.

-

Photolytic Degradation: Expose the stock solution in a transparent vial to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to shield it from light.

-

-

Sampling and Quenching: At each designated time point, withdraw an aliquot. For the acid and base hydrolysis samples, neutralize the solution (with NaOH and HCl, respectively) before analysis to halt further degradation.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample (time zero), using a validated stability-indicating HPLC-UV/MS method. The method must be capable of resolving the parent peak from all degradant peaks.

-

Data Evaluation: Calculate the percentage of the parent compound remaining. Document the retention times and peak areas of any significant degradation products. Mass spectrometry (MS) data is invaluable for the initial structural elucidation of these degradants.

4.2 Data Presentation: Forced Degradation Summary

Table 3: Template for Forced Degradation Results of 7-bromo-1H-indazol-6-ol

| Stress Condition | Time (hours) | % Parent Compound Remaining | Number of Degradation Products | Observations (e.g., color change) |

| Control (Unstressed) | 0 | 100 | 0 | Clear solution |

| 0.1 M HCl, 60°C | 24 | |||

| 0.1 M NaOH, 60°C | 24 | |||

| 3% H₂O₂, RT | 24 | |||

| Thermal (Solution), 80°C | 24 | |||

| Photolytic (ICH Q1B) | - |

4.3 Workflow Visualization

Caption: Workflow for chemical stability and forced degradation studies.

Conclusion

This guide establishes a robust, scientifically-grounded framework for determining the essential solubility and stability characteristics of 7-bromo-1H-indazol-6-ol. By adhering to these detailed protocols, researchers can generate high-quality, reliable data to inform critical decisions throughout the drug development lifecycle. Understanding these fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for unlocking the full therapeutic potential of this promising molecule and ensuring the development of a safe, effective, and stable pharmaceutical product.

References

- BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. Benchchem.

- Sigma-Aldrich. 7-Bromo-1H-indazole 97. Sigma-Aldrich.

- ResearchGate. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF.

- PubChem. 7-Bromo-1H-indazole.

- Sigma-Aldrich. 7-Bromo-1-methyl-1H-indazole. Sigma-Aldrich.

- PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- Taylor & Francis Online. (2018).

- Semantic Scholar. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- PubMed.

- Iram, F., et al. (2016).

- International Journal of Pharmaceutical Sciences Review and Research. (2014).

- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. Benchchem.

- Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

- MedchemExpress. 4-Bromo-1H-indazole. MedchemExpress.com.

- BLD Pharm. 6-bromo-1H-indazol-7-ol. BLD Pharm.

- ECA Academy. (2023).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. 7-Bromo-1H-indazole | C7H5BrN2 | CID 20323899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medcraveonline.com [medcraveonline.com]

An Investigator's Guide to the Potential Mechanism of Action of 7-bromo-1H-indazol-6-ol: A Kinase-Centric Hypothesis

Abstract

7-bromo-1H-indazol-6-ol is a substituted indazole, a heterocyclic scaffold of significant interest in medicinal chemistry. While comprehensive studies on this specific molecule are not abundant in public literature, the indazole core is a well-established pharmacophore in numerous kinase inhibitors. This technical guide proposes a putative mechanism of action for 7-bromo-1H-indazol-6-ol centered on the hypothesis that it functions as a kinase inhibitor. We provide a structured, in-depth framework for researchers and drug development professionals to investigate this hypothesis, from initial in silico target identification to detailed in vitro and cell-based validation. This document serves as a roadmap, detailing the causal logic behind experimental choices and providing validated protocols to ensure scientific rigor.

Introduction and Core Hypothesis

The indazole ring system is a privileged scaffold in drug discovery, frequently appearing in compounds targeting protein kinases. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for inhibitor design. While 7-bromo-1H-indazol-6-ol itself is not extensively characterized, its structural alerts strongly suggest a potential interaction with the kinome.

Notably, related indazole-containing molecules have been investigated as inhibitors of kinases involved in inflammatory signaling pathways, such as Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3] Both RIPK1 and IRAK4 are crucial mediators of cell death and inflammatory responses, making them compelling therapeutic targets for a range of autoimmune, inflammatory, and neurodegenerative diseases.[4][5][6]

Therefore, this guide is built upon the central hypothesis that 7-bromo-1H-indazol-6-ol exerts its biological effects through the direct inhibition of one or more protein kinases, with a primary focus on those implicated in inflammatory signaling pathways like RIPK1 or IRAK4. The following sections will outline a logical, multi-faceted approach to systematically test this hypothesis.

Phase 1: Target Identification and In Silico Validation

Before embarking on extensive wet-lab experiments, computational methods can provide valuable insights into the potential kinase targets of 7-bromo-1H-indazol-6-ol, saving considerable time and resources.

Rationale for In Silico Approach

A computational approach allows for the rapid screening of our candidate molecule against a vast number of protein structures.[7] By predicting binding affinities and poses, we can prioritize a small number of kinases for subsequent experimental validation.[8]

Experimental Workflow: Molecular Docking

This workflow outlines the steps to predict the binding of 7-bromo-1H-indazol-6-ol to a candidate kinase, for instance, RIPK1.

Protocol 1: Molecular Docking of 7-bromo-1H-indazol-6-ol with RIPK1 [9][10]

-

Protein Preparation:

-

Obtain the crystal structure of human RIPK1 (e.g., from the Protein Data Bank).

-

Prepare the protein structure using software like AutoDockTools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of 7-bromo-1H-indazol-6-ol using a chemical drawing tool like ChemDraw or Avogadro.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).[10]

-

-

Docking Simulation:

-

Define the binding site on RIPK1. For an ATP-competitive inhibitor, this will be the ATP-binding pocket.

-

Use a docking program such as AutoDock Vina to dock the prepared ligand into the defined binding site.[11] The program will generate multiple binding poses.

-

-

Analysis:

-

Analyze the predicted binding poses and their corresponding binding energy scores. A lower binding energy suggests a more favorable interaction.

-

Visualize the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the kinase.

-

Caption: Workflow for in silico molecular docking.

Phase 2: In Vitro Biochemical Validation

Following the identification of high-probability kinase targets from in silico screening, the next critical step is to biochemically validate a direct interaction between 7-bromo-1H-indazol-6-ol and the purified kinase.

Rationale for Biochemical Assays

Biochemical assays provide the most direct evidence of target engagement and inhibition.[12] They allow for the precise quantification of a compound's potency (e.g., IC50) in a controlled, cell-free environment.

Experimental Protocols

Protocol 2: In Vitro Kinase Activity Assay (e.g., ADP-Glo™) [13][14]

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

-

Reaction Setup:

-

In a 384-well plate, set up the kinase reaction containing the purified target kinase (e.g., RIPK1), its specific substrate, and ATP in a kinase buffer.

-

Add serial dilutions of 7-bromo-1H-indazol-6-ol (or DMSO as a vehicle control) to the wells.

-

-

Kinase Reaction:

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Table 1: Hypothetical IC50 Data for 7-bromo-1H-indazol-6-ol

| Kinase Target | IC50 (nM) |

| RIPK1 | 50 |

| IRAK4 | 250 |

| Kinase X | >10,000 |

| Kinase Y | >10,000 |

Protocol 3: Direct Binding Affinity Determination (Isothermal Titration Calorimetry - ITC) [15][16]

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[17]

-

Sample Preparation:

-

Prepare a solution of the purified target kinase in the sample cell.

-

Prepare a solution of 7-bromo-1H-indazol-6-ol in the injection syringe. Both solutions must be in the same buffer.

-

-

Titration:

-

Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the isotherm to a suitable binding model to calculate the Kd, stoichiometry, and enthalpy of binding.

-

Phase 3: Cellular Target Engagement and Downstream Pathway Analysis

Confirming that 7-bromo-1H-indazol-6-ol can bind to its target in a complex cellular environment and modulate its downstream signaling is the ultimate validation of its mechanism of action.

Rationale for Cell-Based Assays

Cell-based assays are essential to confirm that a compound can cross the cell membrane, engage its target in the native cellular milieu, and exert a functional effect on the relevant signaling pathway.[18]

Experimental Protocols

Protocol 4: Cellular Thermal Shift Assay (CETSA®) [19][20][21]

CETSA assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[22]

-

Cell Treatment:

-

Treat intact cells (e.g., a human monocytic cell line like THP-1) with 7-bromo-1H-indazol-6-ol or a vehicle control for a specified time.

-

-

Heat Challenge:

-

Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

-

-

Lysis and Fractionation:

-

Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

-

Detection:

-

Analyze the amount of soluble target protein remaining at each temperature using Western blotting.

-

-

Analysis:

-

A ligand-bound protein will be more thermally stable, resulting in more soluble protein at higher temperatures. Plot the amount of soluble protein against temperature to generate a melting curve and observe the thermal shift.

-

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol 5: Western Blotting for Downstream Signaling [23]

This protocol assesses the effect of the compound on the phosphorylation of downstream substrates of the target kinase. For example, if targeting RIPK1 in the TNF signaling pathway, one could assess the phosphorylation of downstream proteins like IKKα/β or NF-κB p65.[6][24]

-

Cell Treatment and Lysis:

-

Pre-treat cells with various concentrations of 7-bromo-1H-indazol-6-ol.

-

Stimulate the cells with an appropriate agonist (e.g., TNF-α for the RIPK1 pathway) for a short period.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[25]

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

-

Transfer and Blocking:

-

Antibody Incubation and Detection:

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-p65).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an antibody for the total protein as a loading control.

-

Proposed Signaling Pathway for Investigation

The following diagram illustrates the hypothetical inhibition of the RIPK1-mediated NF-κB signaling pathway by 7-bromo-1H-indazol-6-ol.[4][27]

Caption: Putative inhibition of the TNF-α/RIPK1 signaling pathway.

Conclusion

While the direct biological activity of 7-bromo-1H-indazol-6-ol is not yet fully elucidated, its chemical structure provides a strong rationale for investigating its potential as a kinase inhibitor. This guide presents a logical and experimentally robust framework for exploring this hypothesis. By progressing from in silico prediction to biochemical validation and finally to cellular mechanism of action studies, researchers can systematically build a comprehensive understanding of this compound's biological function. The successful execution of these protocols will not only define the molecular mechanism of 7-bromo-1H-indazol-6-ol but may also uncover its potential as a novel therapeutic agent for kinase-driven diseases.

References

- [This cit

- RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. (Source: vertexaisearch.cloud.google.com)

- RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. (Source: vertexaisearch.cloud.google.com)

- RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. (Source: vertexaisearch.cloud.google.com)

- Western blot for phosphoryl

- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.

- [This cit

- Multitasking Kinase RIPK1 Regulates Cell Death and Inflamm

- [This cit

- [This cit

- [This cit

- Tips for detecting phosphoproteins by western blot. (Source: Proteintech Group)

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (Source: Bio-protocol)

- RIPK1. (Source: Wikipedia)

- [This cit

- [This cit

- Methods to investigate protein–protein interactions. (Source: Wikipedia)

- Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. (Source: vertexaisearch.cloud.google.com)

- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (Source: Bio-Techne)

- [This cit

- How Does a Biochemical Kinase Assay Work? (Source: BellBrook Labs)

- Techniques to Measure Binding. (Source: Biology LibreTexts)

- (PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions.

- What are the experimental modes of determining the interaction of a protein and a ligand?

- [This cit

- In Silico Molecular Docking with Ligand Target. (Source: Protocols.io)

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (Source: NCBI)

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (Source: PubMed Central)

- KINASE PROFILING & SCREENING. (Source: Reaction Biology)

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (Source: Celtarys Research)

- Session 4: Introduction to in silico docking. (Source: vertexaisearch.cloud.google.com)

- CETSA. (Source: cetsa.com)

- [This cit

- Cellular Thermal Shift Assay (CETSA). (Source: News-Medical.Net)

- [This cit

- Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (Source: MDPI)

- [This cit

- [This cit

- Discovery and optimization of a potent and selective indazolamine series of IRAK4 inhibitors. (Source: vertexaisearch.cloud.google.com)

- Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. (Source: PMC - NIH)

- [This cit

- [This cit

- [This cit

- [This cit

- Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. (Source: PubMed)

- [This cit

- [This cit

- [This cit

- [This cit

- [This cit

Sources

- 1. Discovery and optimization of a potent and selective indazolamine series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnrjournal.com [pnrjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. In Silico Molecular Docking with Ligand Target [protocols.io]

- 12. reactionbiology.com [reactionbiology.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 15. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. news-medical.net [news-medical.net]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. CETSA [cetsa.org]

- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. RIPK1 - Wikipedia [en.wikipedia.org]

- 25. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 26. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 27. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]

An In-depth Technical Guide to the Predicted Biological Targets of 7-bromo-1H-indazol-6-ol

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] 7-bromo-1H-indazol-6-ol is a novel derivative whose biological targets remain uncharacterized. This technical guide outlines a comprehensive, multi-disciplinary strategy for identifying and validating the protein targets of this compound. We bridge the gap between computational prediction and robust experimental verification, providing not just protocols, but the scientific rationale underpinning each step. This document serves as a practical framework for researchers aiming to elucidate the mechanism of action for novel small molecules, transforming a compound of interest into a well-characterized lead candidate.

Introduction: The Indazole Scaffold and the Imperative of Target Identification

Indazole-containing derivatives are a prominent class of nitrogen-containing heterocycles that have garnered significant attention for their broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Several FDA-approved drugs, particularly in oncology, feature the indazole core, highlighting its importance as a pharmacophore. The specific substitutions on the indazole ring dictate the compound's pharmacological profile and target specificity.

For a novel compound like 7-bromo-1H-indazol-6-ol, identifying its direct biological targets is the most critical step in the drug discovery process.[6] Target identification not only deciphers the mechanism of action but also helps anticipate potential off-target effects, informs lead optimization, and establishes a clear path for preclinical and clinical development. This guide presents a systematic workflow, beginning with a broad, computationally-driven hypothesis and progressively narrowing the focus through rigorous biophysical and cell-based validation assays.

Phase I: In Silico Target Prediction - Generating an Actionable Hypothesis

Before committing to resource-intensive wet lab experiments, in silico methods provide a powerful and cost-effective way to generate a ranked list of potential biological targets.[7][8] These computational approaches leverage vast databases of known drug-target interactions to predict targets for a novel molecule.[9][10]

2.1. Methodological Approach

The primary strategies for computational target prediction fall into two main categories:

-

Ligand-Based Methods: These approaches operate on the principle that structurally similar molecules often bind to similar targets.[11] The structure of 7-bromo-1H-indazol-6-ol is converted into a molecular fingerprint and compared against databases of bioactive molecules with known targets. Publicly available tools like SwissTargetPrediction are invaluable for this purpose.[12]

-

Structure-Based Methods (Reverse Docking): If the three-dimensional structures of potential protein targets are known, reverse docking can be employed.[13] In this technique, the small molecule is computationally docked into the binding sites of a large collection of proteins. The targets are then ranked based on the predicted binding affinity (docking score).

2.2. A Practical Workflow for In Silico Prediction

This workflow provides a logical sequence for predicting targets for 7-bromo-1H-indazol-6-ol.

Caption: A streamlined workflow for computational target prediction.

2.3. Predicted Target Classes for Indazole Scaffolds

Based on extensive literature, the indazole scaffold is frequently associated with the inhibition of protein kinases .[4][14] Kinases are a large family of enzymes that play central roles in cellular signaling and are frequently dysregulated in diseases like cancer.[15] Therefore, the primary hypothesis generated from the in silico phase is that 7-bromo-1H-indazol-6-ol is a protein kinase inhibitor.

Phase II: Experimental Target Validation - From Hypothesis to Evidence

With a strong hypothesis in hand, the next phase involves a suite of experimental assays designed to first screen for activity against the predicted target class and then rigorously validate direct target engagement.

3.1. Biochemical Screening: Kinase Profiling

The most efficient way to test the kinase inhibitor hypothesis is to screen the compound against a large, diverse panel of purified protein kinases. This approach not only identifies specific kinases that are inhibited but also provides an early assessment of the compound's selectivity.[14]

This protocol describes a standard filter-binding radiometric assay, a gold-standard method known for its versatility and reliability across all kinase types.[16]

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of 7-bromo-1H-indazol-6-ol in 100% DMSO.

-

Prepare serial dilutions in assay buffer to achieve final desired concentrations (e.g., from 10 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤1%.

-

Prepare the kinase, substrate (protein or peptide), and ATP solution in a kinase-specific reaction buffer. The ATP concentration is critical; screening is often performed at or near the ATP Km for each kinase to sensitively detect ATP-competitive inhibitors.[17]

-

-

Assay Execution:

-

In a 96-well plate, add 10 µL of the compound dilution (or DMSO vehicle control).

-

Initiate the reaction by adding 20 µL of the kinase/substrate mix followed by 20 µL of the ATP mix containing radioactive [γ-³³P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

-

Reaction Termination and Detection:

-

Terminate the reaction by spotting 10 µL of the reaction mixture onto a phosphocellulose filter mat.

-

Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Allow the mat to dry completely, then add scintillant and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition relative to the DMSO vehicle control.

-

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

-

Hits are typically defined as compounds causing >50% inhibition at a specific concentration (e.g., 1 µM).

-

The results of a kinase screen are best summarized in a table format.

| Target Kinase | Kinase Family | % Inhibition at 1 µM |

| Aurora Kinase A | Ser/Thr Kinase | 92% |

| Aurora Kinase B | Ser/Thr Kinase | 88% |

| VEGFR2 (KDR) | Tyr Kinase | 75% |

| EGFR | Tyr Kinase | 15% |

| SRC | Tyr Kinase | 12% |

| CDK2 | Ser/Thr Kinase | 8% |

| ... (400+ other kinases) | ... | <5% |

This hypothetical data suggests that 7-bromo-1H-indazol-6-ol is a potent and selective inhibitor of the Aurora kinase family and VEGFR2.

3.2. Biophysical Validation: Confirming Direct Binding with Differential Scanning Fluorimetry (DSF)

A positive result in a biochemical assay demonstrates functional inhibition but does not unequivocally prove direct binding. Differential Scanning Fluorimetry (DSF), a type of thermal shift assay, is a rapid and economical biophysical technique used to confirm this direct interaction.[18][19] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[20]

Caption: DSF measures the thermal stabilization of a protein upon ligand binding.

-

Reagent Preparation:

-

Prepare a solution of purified Aurora Kinase A protein in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to a final concentration of 2 µM.

-

Prepare a 20x stock of SYPRO Orange dye (a fluorescent dye that binds to hydrophobic regions of unfolded proteins).[21]

-

Prepare a 1 mM stock of 7-bromo-1H-indazol-6-ol in buffer with 10% DMSO.

-

-

Assay Setup (in a 96-well qPCR plate):

-

For each reaction well, add:

-

20 µL of the 2 µM protein solution.

-

2.5 µL of the 20x SYPRO Orange dye.

-

2.5 µL of the compound solution (or buffer/DMSO for control).

-

-

Seal the plate with an optical-quality film.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.[19]

-

Set up a melt curve experiment: ramp the temperature from 25°C to 95°C at a rate of 0.5°C per minute.

-